molecular formula C13H21Cl3N2 B4631488 (4-chlorobenzyl)(4-piperidinylmethyl)amine dihydrochloride

(4-chlorobenzyl)(4-piperidinylmethyl)amine dihydrochloride

Cat. No. B4631488
M. Wt: 311.7 g/mol
InChI Key: MPJAQOJMVIAXHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives related to (4-chlorobenzyl)(4-piperidinylmethyl)amine dihydrochloride involves greener, solvent-free microwave irradiation techniques. For instance, (E)-1-benzyl-N-(4-chlorobenzylidene)piperidin-4-amine was prepared using 4-amino-N-benzyl piperidine and 4-chloro benzaldehyde with a ZnFe2O4 catalyst through microwave irradiation, demonstrating a more environmentally friendly approach with better yield. This technique highlights the advancements in synthesizing complex structures with minimal environmental impact (Kumar et al., 2020).

Molecular Structure Analysis

The molecular structure of these compounds is characterized using X-ray diffraction (XRD) techniques. The crystal structure of (E)-1-benzyl-N-(4-chlorobenzylidene)piperidin-4-amine reveals an orthorhombic system with a P21 space group, showcasing the detailed geometrical configuration of the molecule. Theoretical calculations performed using density functional theory (DFT) further complement these findings, providing insights into the electronic structure and stability of the molecule (Kumar et al., 2020).

Chemical Reactions and Properties

Compounds related to (4-chlorobenzyl)(4-piperidinylmethyl)amine dihydrochloride participate in a variety of chemical reactions, demonstrating their reactivity and potential for further chemical modifications. For example, reactions with 1,2,3,4-tetrachloro-5,6-dinitrobenzene show a dependency on amine structure, highlighting the influence of steric and electronic effects on their reactivity. This indicates the compound's versatility in participating in complex chemical reactions, which could be pivotal in synthesizing novel derivatives with specific properties (Heaton & Hunt, 1978).

Scientific Research Applications

Parkinsonism and Neurotoxicity

  • Studies have identified neurotoxic effects of certain compounds related to (4-chlorobenzyl)(4-piperidinylmethyl)amine dihydrochloride, specifically highlighting the development of Parkinsonism following exposure to meperidine analogs such as MPTP. These findings suggest the importance of understanding the neurotoxic potential of related chemical structures (Hansen J N Van et al., 1983).

Environmental Contaminants and Human Health

  • Research on environmental contaminants like polychlorinated biphenyls (PCBs) and their derivatives, which share structural similarities with (4-chlorobenzyl)(4-piperidinylmethyl)amine dihydrochloride, has explored their impact on human health. Studies suggest no strong relationships between adult levels of these chlorinated compounds and sperm DNA damage, indicating the complexity of assessing the toxicological effects of such chemicals (Russ Hauser et al., 2003).

Metabolic Activation and Carcinogenic Potential

  • Investigations into the metabolic activation of aromatic amines and their formation as hemoglobin adducts have provided evidence for their carcinogenic potential. This research is relevant for understanding the metabolic pathways and health risks associated with exposure to chemicals similar to (4-chlorobenzyl)(4-piperidinylmethyl)amine dihydrochloride (Matthew S. Bryant et al., 1988).

Drug Development and Pharmacokinetics

  • The pharmacokinetics and pharmacodynamics of novel therapeutic agents, such as SB-649868, an orexin receptor antagonist, offer insights into the development and optimization of drugs containing piperidine structures. Such research underscores the importance of understanding the disposition, metabolism, and therapeutic potential of compounds related to (4-chlorobenzyl)(4-piperidinylmethyl)amine dihydrochloride (C. Renzulli et al., 2011).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-piperidin-4-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2.2ClH/c14-13-3-1-11(2-4-13)9-16-10-12-5-7-15-8-6-12;;/h1-4,12,15-16H,5-10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJAQOJMVIAXHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CNCC2=CC=C(C=C2)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorobenzyl)(piperidin-4-ylmethyl)amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-chlorobenzyl)(4-piperidinylmethyl)amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
(4-chlorobenzyl)(4-piperidinylmethyl)amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
(4-chlorobenzyl)(4-piperidinylmethyl)amine dihydrochloride
Reactant of Route 4
Reactant of Route 4
(4-chlorobenzyl)(4-piperidinylmethyl)amine dihydrochloride
Reactant of Route 5
Reactant of Route 5
(4-chlorobenzyl)(4-piperidinylmethyl)amine dihydrochloride
Reactant of Route 6
Reactant of Route 6
(4-chlorobenzyl)(4-piperidinylmethyl)amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.